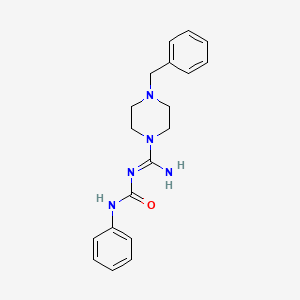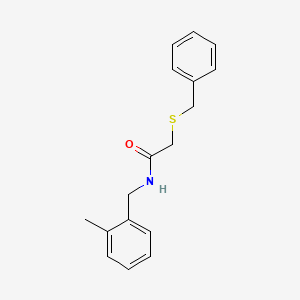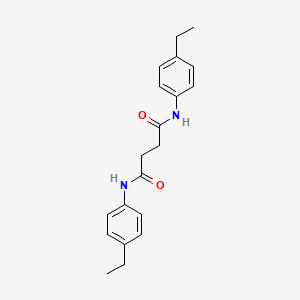![molecular formula C16H15ClN2OS B5717550 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5717550.png)
4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide, also known as D4476, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound is a potent inhibitor of the protein kinase CK1, which plays a crucial role in various cellular processes such as DNA damage response, cell cycle regulation, and circadian rhythm.
Wirkmechanismus
4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide acts as a potent inhibitor of CK1 by binding to the ATP-binding pocket of the kinase domain. This results in the inhibition of CK1 activity and downstream signaling pathways, leading to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its role in cancer research, 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide has also been studied for its effects on various other cellular processes. For example, 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the phosphorylation of tau protein, which is involved in the pathogenesis of Alzheimer's disease. Furthermore, 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide has been shown to regulate circadian rhythm by inhibiting the activity of CK1ε, which plays a crucial role in the regulation of the circadian clock.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide in lab experiments is its high potency and specificity for CK1 inhibition. This allows for the selective targeting of CK1-dependent cellular processes without affecting other signaling pathways. However, one limitation of using 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide is its relatively low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide and its applications in various fields of research. For example, further studies are needed to elucidate the precise mechanisms by which 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide regulates circadian rhythm and its potential applications in the treatment of circadian rhythm disorders. Additionally, the development of more potent and selective CK1 inhibitors based on the structure of 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide could lead to the discovery of novel therapeutic agents for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-chlorobenzoyl chloride with 2,5-dimethylaniline to form 4-chloro-N-(2,5-dimethylphenyl)benzamide. This intermediate is then treated with carbon disulfide and sodium hydroxide to produce 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in cancer research. CK1 is known to play a crucial role in the regulation of the Wnt signaling pathway, which is frequently dysregulated in various types of cancer. Therefore, inhibition of CK1 by 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide has been shown to suppress the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
4-chloro-N-[(2,5-dimethylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-10-3-4-11(2)14(9-10)18-16(21)19-15(20)12-5-7-13(17)8-6-12/h3-9H,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCXHHBCGUNGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2,5-dimethylphenyl)carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5717523.png)




![N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5717536.png)

![methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5717542.png)


![{2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5717558.png)